molecular formula C15H24O3Si B13420001 3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-methylbenzoic Acid

3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-methylbenzoic Acid

Cat. No.: B13420001
M. Wt: 280.43 g/mol
InChI Key: DXSDQZUVVHAWRL-UHFFFAOYSA-N
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Description

3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-methylbenzoic Acid is a compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a benzoic acid derivative. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-methylbenzoic Acid typically involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature. The process involves the formation of a silyl ether, which is then further reacted to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-methylbenzoic Acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can produce a variety of organosilicon compounds .

Scientific Research Applications

3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-methylbenzoic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-methylbenzoic Acid involves the formation of a stable silyl ether, which protects the hydroxyl group from unwanted reactions. The tert-butyldimethylsilyl group can be selectively removed under mild acidic conditions, allowing for the controlled deprotection of the hydroxyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(((tert-Butyldimethylsilyl)oxy)methyl)-5-methylbenzoic Acid is unique due to its specific structure, which combines the stability of the TBDMS group with the reactivity of the benzoic acid derivative. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of hydroxyl groups are required .

Properties

Molecular Formula

C15H24O3Si

Molecular Weight

280.43 g/mol

IUPAC Name

3-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-methylbenzoic acid

InChI

InChI=1S/C15H24O3Si/c1-11-7-12(9-13(8-11)14(16)17)10-18-19(5,6)15(2,3)4/h7-9H,10H2,1-6H3,(H,16,17)

InChI Key

DXSDQZUVVHAWRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)O)CO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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